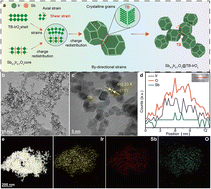Bi-directional strains increase the performance of iridium oxide nanoparticles towards the acidic oxygen evolution reaction in proton exchange membrane electrolyzers†
Inorganic Chemistry Frontiers Pub Date: 2023-09-25 DOI: 10.1039/D3QI01609A
Abstract
The challenge of achieving high-performance iridium-based catalysts towards the oxygen evolution reaction (OER) in proton exchange membrane (PEM) electrolyzers remains unresolved due to the highly acidic catalyst/PEM interface and oxidation conditions. To address this issue, we introduce core–shell structured Sb0.3Ir0.7Ox@TB-IrOx nanocatalysts featuring twin boundaries (TBs) with bi-directional (shear and axial) strains that exhibit a remarkably low overpotential of 201 mV at 10 mA cm−2 towards the OER in 0.5 M H2SO4. Moreover, Sb0.3Ir0.7Ox@TB-IrOx displays outstanding mass activity of 3.16 A mg per Ir (η = 270 mV), which is 26.2 times better than that of commercial IrO2. The enhanced catalytic activity is attributed to the tuned Ir–O bond lengths along the bi-directional strains, caused by twin boundaries and the core–shell structure, optimizing oxygen intermediate adsorption energy, as supported by microscope characterization and theoretical calculations. Furthermore, a PEM electrolyzer employing the Sb0.3Ir0.7Ox@TB-IrOx nanocatalyst maintains a cell voltage of 2.03 V at 2.0 A cm−2 and exhibits negligible decay in efficiency even after 500 hours of continuous operation.


Recommended Literature
- [1] Template-confined growth of Ruddlesden–Popper perovskite micro-wire arrays for stable polarized photodetectors†
- [2] Mesoscopic simulations of hydrophilic cross-linked polycarbonate polyurethane networks: structure and morphology†
- [3] Front cover
- [4] Contents list
- [5] Back cover
- [6] Underpotential deposition and anodic stripping voltammetry at mesoporous microelectrodes
- [7] Nb and Zr modified MWW zeolites – characterisation and catalytic activity
- [8] Thermodynamically stable vesicle formation of biodegradable double mPEG-tailed amphiphiles with sulfonate head group†
- [9] Temperature- and pressure-dependent studies of niccolite-type formate frameworks of [NH3(CH2)4NH3][M2(HCOO)6] (M = Zn, Co, Fe)†
- [10] Self-assembled c-oriented Ni(OH)2 films for enhanced electrocatalytic activity towards the urea oxidation reaction†

Journal Name:Inorganic Chemistry Frontiers
Research Products
-
CAS no.: 14674-74-9
-
CAS no.: 175696-73-8









